![molecular formula C13H8ClN3O2S B2831909 N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-98-8](/img/structure/B2831909.png)
N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves the use of various chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The importance of suitably substituted aryl substituents was evident when their inhibitory activity was compared with that of compounds with an unsubstituted phenyl ring, which showed much lower activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
One of the primary scientific applications of compounds structurally related to N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves their potential in anticancer research. For instance, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. These compounds have shown significant activity, highlighting their potential as therapeutic agents in cancer treatment (Cai et al., 2016). Furthermore, a new series of N-phenyl-5-carboxamidyl isoxazoles, including N-(4-chlorophenyl)-5-carboxamidyl isoxazole, demonstrated significant anticancer activity, particularly against colon cancer cells, by inhibiting phosphorylation of STAT3, a novel target for chemotherapeutic drugs (Shaw et al., 2012).
Antimicrobial and Antifungal Activities
Compounds related to this compound also show promise in antimicrobial and antifungal applications. A study involving the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives demonstrated significant inhibition of bacterial and fungal growth, indicating potential as antimicrobial agents (Akbari et al., 2008).
Antiviral Properties
Additionally, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, revealed certain anti-tobacco mosaic virus activities, suggesting these compounds could have antiviral applications (Chen et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, pain perception, microbial growth, and possibly others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
Future Directions
The future directions in the research and development of thiazole derivatives, including “N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide”, could involve the design and synthesis of new compounds with improved biological activities and lesser side effects . Molecular docking studies could be carried out to study the binding mode of active compounds with receptor . These compounds have the potential to be used as lead compounds for rational drug designing .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities
Molecular Mechanism
Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRINQFQDCRYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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